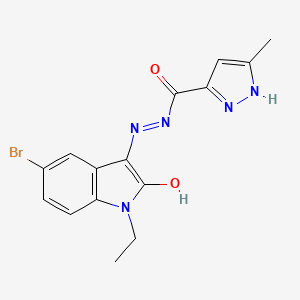![molecular formula C13H7ClN4O3 B6136437 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B6136437.png)
4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of oxadiazole derivatives and has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in the growth and replication of microorganisms and cancer cells. The compound has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial growth and replication. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine have been studied extensively. The compound has been found to exhibit low toxicity and has shown no adverse effects on vital organs such as the liver and kidneys. It has also been found to exhibit good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain forms.
将来の方向性
There are several future directions for the research and development of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is the development of new antibiotics based on the compound's antimicrobial activity. Another potential direction is the development of new anticancer agents based on the compound's ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacokinetic properties for drug development.
合成法
The synthesis of 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-chloro-3-nitrobenzohydrazide with ethyl pyruvate in the presence of sodium ethoxide to yield ethyl 5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate. The resulting compound is then treated with hydrazine hydrate to form 4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has shown potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)13-16-12(17-21-13)8-3-5-15-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYHRSOSCSJGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6136357.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6136419.png)
![6-(3-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136442.png)
![6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6136446.png)
![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)
![N~2~-cyano-N~1~,N~1~-diethyl-N~2~-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B6136459.png)